Zosuquidar trihydrochloride, also known as LY335979, is a potent inhibitor of P-glycoprotein, a membrane protein that plays a crucial role in multidrug resistance in cancer therapy. This compound is classified as a third-generation modulator of P-glycoprotein and has been developed to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells. Zosuquidar has garnered attention for its ability to restore sensitivity to various anticancer drugs, particularly doxorubicin, in resistant cancer cell lines and animal models .
Zosuquidar trihydrochloride can be synthesized through multiple methods, with one notable approach involving the condensation of dibenzosuberenone with sodium 2-chloro-2,2-difluoroacetate in diglyme at elevated temperatures . Another method includes the development of an acid-sensitive albumin-binding prodrug of zosuquidar, utilizing a two-step synthesis that incorporates a maleimide hydrazone linker system. This method enhances the targeting of the drug to tumor sites while minimizing systemic toxicity .
The molecular formula for zosuquidar trihydrochloride is , with a molecular weight of approximately 636.99 g/mol. The structure features a difluorocyclopropyl quinoline backbone, which is critical for its activity as a P-glycoprotein modulator. The three-dimensional conformation and specific functional groups contribute to its binding affinity and inhibitory potency against P-glycoprotein .
Zosuquidar undergoes various chemical reactions, primarily focusing on its interaction with P-glycoprotein and its modification into prodrugs. The key reaction involves the binding of zosuquidar to P-glycoprotein, which inhibits the efflux activity of this transporter, thereby increasing intracellular concentrations of co-administered chemotherapeutics like doxorubicin.
Zosuquidar functions as a competitive inhibitor of P-glycoprotein, effectively blocking its action in transporting drugs out of cells. This inhibition allows for increased retention of chemotherapeutic agents within cancer cells, thereby enhancing their cytotoxic effects.
Zosuquidar trihydrochloride exhibits several notable physical and chemical properties that influence its pharmacological profile.
Zosuquidar trihydrochloride is primarily utilized in cancer research and therapy due to its ability to overcome multidrug resistance. Its applications include:
Zosuquidar trihydrochloride (LY335979) achieves potent P-glycoprotein (P-gp/ABCB1) inhibition through high-affinity binding within a central occluded pocket spanning the transmembrane domains (TMDs). Cryo-EM structural analyses at 3.5–3.9 Å resolution reveal that two zosuquidar molecules bind cooperatively in a stacked orientation within the drug-binding pocket (DBD), which is formed by all 12 transmembrane helices. This dual binding mode creates an extensive interface with P-gp:
Table 1: Key Binding Interactions of Zosuquidar in P-gp
Structural Element | Residue Interactions | Interaction Type | Functional Consequence |
---|---|---|---|
TM5 | Q725, Y728, F732 | Hydrogen bonding, π-π stacking | Anchors zosuquidar core |
TM7 | E875, F942 | Electrostatic, hydrophobic | Stabilizes quinuclidine moiety |
TM12 | Y1187, M1195 | Hydrophobic packing | Facilitates dimeric stacking |
Inter-TM Pocket | F974 (TM11), V981 (TM12) | Van der Waals contacts | Enhances binding cooperativity |
Cytoplasmic Gate | TM4/TM10 closure | Conformational shift | Prevents substrate translocation |
Zosuquidar exhibits a biphasic effect on P-gp ATPase activity dependent on its molecular environment:
This environmental dichotomy stems from zosuquidar’s ability to arrest P-gp in an occluded, nucleotide-inaccessible state. Unlike transport substrates (e.g., paclitaxel) that stimulate ATP hydrolysis upon binding, zosuquidar binding induces allosteric changes transmitted to NBD2 via the intracellular coupling helix 2. This widens the NBD dimer interface by 8–10 Å, preventing productive ATP binding. Kinetic analyses confirm non-competitive inhibition against substrates:
Among third-generation P-gp inhibitors, zosuquidar demonstrates distinct pharmacodynamic advantages in selectivity and binding kinetics, though clinical translation remains challenging:
Table 2: Comparative Analysis of Third-Generation P-gp Inhibitors
Parameter | Zosuquidar | Tariquidar (XR9576) | Laniquidar (R101933) |
---|---|---|---|
Binding Stoichiometry | 2:1 (drug:P-gp) | 2:1 | 1:1 or 2:1 (context-dependent) |
P-gp Inhibition EC₅₀ | 25–80 nM | 50–100 nM | 100–250 nM |
Specificity for P-gp vs. MRP1/BCRP | >200-fold selective | ~50-fold selective | ~30-fold selective |
Inhibition Duration | >22 hours post-washout | >24 hours | 6–8 hours |
Effect on Chemotherapeutic PK | No significant alteration | Increases AUC of vinorelbine by 1.5–2 fold | Variable (dose-dependent) |
Clinical Efficacy in AML | No OS benefit in Phase III (vs. placebo) | Partial responses in renal cancer trials | Limited solid tumor activity |
Key distinctions:
Despite promising in vitro resensitization of multidrug-resistant cells (e.g., 4.3-fold reduction in daunorubicin IC₅₀ in HL60/VCR cells), clinical trials in acute myeloid leukemia (AML) failed to demonstrate survival benefits. This highlights the complexity of clinical MDR beyond P-gp overexpression [2] [3] [6].
Compound Names Mentioned:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5